molecular formula C9H13N3 B3365638 N'-amino-3,5-dimethylbenzene-1-carboximidamide CAS No. 1251453-28-7

N'-amino-3,5-dimethylbenzene-1-carboximidamide

Cat. No.: B3365638
CAS No.: 1251453-28-7
M. Wt: 163.22
InChI Key: YSLUDOIWFAPRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Amino-3,5-dimethylbenzene-1-carboximidamide (CAS 1251453-28-7) is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This aromatic derivative features a carboximidamide functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure is related to other investigated carboximidamide compounds which have been used as key intermediates in the structure-guided design of potent and selective enzyme inhibitors . For instance, such molecular scaffolds have been utilized in the development of low-nanomolar inhibitors for neuronal nitric oxide synthase (nNOS), demonstrating the potential of this chemical class in probing biological pathways and neurodegenerative disease research . As a versatile synthon, researchers can leverage this compound to construct more complex molecules for various applications, including exploring mechanism of action and structure-activity relationships. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-amino-3,5-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-3-7(2)5-8(4-6)9(10)12-11/h3-5H,11H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLUDOIWFAPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NN)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N/N)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Development of De Novo Synthetic Routes to N'-amino-3,5-dimethylbenzene-1-carboximidamide

De novo synthesis of this compound would logically involve the formation of the core carboximidamide functional group from suitable precursors. General retrosynthetic analysis suggests two primary disconnection approaches: formation of the C-N single bond of the hydrazine (B178648) moiety or construction of the C=N double bond of the imidamide. However, specific examples of these strategies applied to the target molecule are not documented in the searched literature.

Exploration of Precursor Amine and Guanidinylation Strategies

The synthesis of guanidine-containing compounds often employs guanidinylation agents to introduce the guanidinyl moiety onto a primary amine. In the context of this compound, a plausible precursor would be 3,5-dimethylaniline (B87155). However, no literature was found that specifically describes the guanidinylation of 3,5-dimethylaniline to produce the target compound.

A potential, though unconfirmed, synthetic route could be inferred from the Pinner reaction, a classic method for synthesizing amidines from nitriles. This would involve the reaction of 3,5-dimethylbenzonitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by treatment with hydrazine.

Another theoretical approach involves the direct reaction of 3,5-dimethylbenzonitrile with hydrazine. While reactions of nitriles with hydrazine are known to produce various products depending on the reaction conditions, specific application to 3,5-dimethylbenzonitrile to yield this compound is not reported.

Optimization of Reaction Conditions and Yields

Due to the lack of established synthetic protocols for this compound in the reviewed literature, there is no available data on the optimization of reaction conditions or reported yields for its synthesis. The development of an efficient synthetic route would necessitate a systematic investigation of various parameters, including:

ParameterFactors to Consider
Solvent Polarity, aprotic vs. protic
Temperature Reaction rate vs. side product formation
Catalyst Acid or base catalysis, metal catalysts
Reagent Stoichiometry Molar ratios of reactants
Reaction Time Time to achieve maximum conversion

Without experimental data, any discussion on optimized conditions remains speculative.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product selectivity. Unfortunately, the absence of detailed synthetic studies for this compound means that no mechanistic investigations have been reported.

Elucidation of Rate-Determining Steps and Intermediates

Without experimental kinetic data or computational studies, the rate-determining step and key intermediates in the formation of this compound cannot be identified. Mechanistic studies would be essential to understand the reaction pathway, identify any transient species, and rationalize the observed reactivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. The following sections analyze the proposed pathways through the lens of green chemistry, focusing on areas for improvement and the use of more environmentally friendly reagents and conditions.

Greener Synthesis of Starting Materials

The environmental impact of the entire synthetic sequence is heavily influenced by the synthesis of the starting materials.

3,5-Dimethylbenzoic Acid : Traditional synthesis of 3,5-dimethylbenzoic acid often involves the oxidation of mesitylene with strong oxidizing agents like nitric acid, which generates significant nitrogen oxide emissions. A greener alternative involves the catalytic oxidation of mesitylene using molecular oxygen in the presence of a composite catalyst, potentially in a more benign solvent like acetic acid or even under solvent-free conditions.

3,5-Dimethylbenzonitrile : The synthesis of 3,5-dimethylbenzonitrile from 3,5-dimethylbenzoic acid via the amide offers opportunities for green improvements. The amidation step can be performed using catalytic methods that avoid the use of stoichiometric activating agents, thus reducing waste. The subsequent dehydration of the amide can be achieved using solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused.

Improving the Pinner Reaction

The classical Pinner reaction has several drawbacks from a green chemistry perspective, including the use of gaseous hydrogen chloride and often chlorinated solvents.

Alternative Solvents : The use of greener solvents is a key consideration. Cyclopentyl methyl ether (CPME) has been reported as a more environmentally friendly alternative to traditional solvents like chloroform in the Pinner reaction. researchgate.net CPME is a non-halogenated ether with a higher boiling point and lower peroxide-forming tendency than other common ethers.

Alternative Acid Catalysts : The use of gaseous HCl is hazardous and requires special handling. Milder protocols have been developed, such as the in-situ generation of HCl from trimethylsilyl chloride and an alcohol. nih.gov Furthermore, Lewis acids are being explored as alternatives to proton acids for promoting Pinner-type reactions. nih.gov

Table 1: Comparison of Solvents for the Pinner Reaction

Solvent Key Properties Green Chemistry Considerations
Chloroform High volatility, potential carcinogen Halogenated solvent, environmentally persistent, toxic.
Diethyl Ether High flammability, peroxide formation Volatile organic compound (VOC), safety hazard.

Alternative Reagents and Catalysis

Catalytic Amidation : For Pathway 2, the conversion of 3,5-dimethylbenzoic acid to 3,5-dimethylbenzamide can be made greener by employing catalytic methods. Boron-based catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids with amines under milder conditions, avoiding the need for stoichiometric coupling reagents that generate significant waste.

Hydrazine Alternatives : Hydrazine is a highly toxic and reactive substance. While a direct, less hazardous substitute for the formation of the N'-amino functionality is not readily apparent from existing general methodologies, research into safer hydrazine surrogates or alternative synthetic strategies that avoid its use altogether would be a significant green improvement.

Atom Economy and Waste Reduction

Pathway 1 (from the nitrile) is more atom-economical as it involves fewer steps.

Table 2: Hypothetical Green Chemistry Metrics for Synthetic Pathways

Pathway Number of Steps Potential for Catalysis Key Waste Products (Conventional) Potential for Waste Reduction
1: From Nitrile 2 Pinner reaction (Lewis acids) Ammonium salts, solvent waste Use of greener solvents, catalyst recycling.

By carefully selecting starting materials derived from sustainable feedstocks, utilizing greener solvents and catalysts, and designing processes that minimize waste, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Characterization of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecular structure of N'-amino-3,5-dimethylbenzene-1-carboximidamide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the protons of the N'-amino-carboximidamide moiety.

Aromatic Protons: The 3,5-dimethylphenyl group will give rise to two signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C2 position and the proton at the C6 position are chemically equivalent and are expected to appear as a single signal, likely a singlet or a narrow triplet depending on coupling to the meta protons. The proton at the C4 position will appear as a separate signal, also likely a singlet. Based on data for similar structures like 3,5-dimethylaniline (B87155), the aromatic protons are expected around δ 6.3-6.4 ppm. chemicalbook.com

Methyl Protons: The two methyl groups at the C3 and C5 positions are chemically equivalent and will produce a sharp singlet in the upfield region of the spectrum, anticipated around δ 2.2-2.4 ppm. chemicalbook.com

N'-amino-carboximidamide Protons: The protons attached to the nitrogen atoms of the N'-amino-carboximidamide group (-C(=NH)NHNH₂) are expected to be observed as broad signals due to rapid exchange and quadrupolar effects of the nitrogen nuclei. Their chemical shifts can be highly dependent on the solvent and concentration. The NH and NH₂ protons of the imidamide group and the amino group are expected to appear as distinct, broad singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Aromatic Carbons: The 3,5-dimethylphenyl ring will show characteristic signals in the downfield region (δ 100-150 ppm). The carbon atom attached to the carboximidamide group (C1) and the carbons bearing the methyl groups (C3 and C5) will have distinct chemical shifts. The remaining aromatic carbons (C2, C4, and C6) will also be distinguishable. For instance, in 3,5-dimethylbenzaldehyde, the aromatic carbons appear at δ 138.8, 136.6, 136.2, and 127.6 ppm. rsc.org

Carboximidamide Carbon: The carbon atom of the carboximidamide group (-C(=NH)NHNH₂) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-165 ppm, due to the deshielding effect of the attached nitrogen atoms.

Methyl Carbons: The two equivalent methyl carbons will give a single, sharp signal in the upfield region of the spectrum, generally around δ 20-25 ppm. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic H (C2, C6)~ 6.3-6.5~ 125-130
Aromatic H (C4)~ 6.3-6.5~ 130-135
Methyl H (C3-CH₃, C5-CH₃)~ 2.2-2.4~ 20-25
NH/NH₂Broad, variable-
Aromatic C (C1)-~ 135-140
Aromatic C (C3, C5)-~ 138-142
Carboximidamide C-~ 150-165

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation.

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) will provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₉H₁₃N₃.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.

Benzylic Cleavage: A common fragmentation pathway for aromatic compounds is the cleavage of the bond between the aromatic ring and the carboximidamide group, leading to the formation of a stable 3,5-dimethylphenyl cation.

Loss of Small Molecules: The fragmentation of the N'-amino-carboximidamide side chain is expected to involve the loss of small, stable neutral molecules such as ammonia (NH₃), cyanamide (CH₂N₂), or hydrazine (B178648) (N₂H₄). The fragmentation of amides typically involves the loss of the amino group. researchgate.net

Ring Fragmentation: At higher energies, fragmentation of the aromatic ring itself may occur, although this is generally less favorable.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Proposed Fragment Fragmentation Pathway
163[C₉H₁₃N₃]⁺Molecular Ion
146[C₉H₁₂N₂]⁺Loss of NH
119[C₈H₉N]⁺Loss of CH₄N₂
105[C₈H₉]⁺3,5-dimethylphenyl cation
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation: The X-ray crystal structure would confirm the planar geometry of the benzene (B151609) ring and provide details about the conformation of the N'-amino-carboximidamide substituent relative to the ring. Studies on N-substituted benzamides have shown that the aryl rings can be twisted with respect to each other. mdpi.com

Bond Lengths and Angles: Precise measurements of bond lengths and angles would be obtained. For instance, the C-N bonds within the carboximidamide group are expected to have lengths intermediate between single and double bonds, indicating electron delocalization.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
C-N bond lengths (imidamide)~1.30 - 1.35 Å
C=N bond characterPartial
Hydrogen BondingN-H···N, N-H···π

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups.

Aromatic Ring Vibrations: The 3,5-disubstituted benzene ring will exhibit characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. openstax.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org

Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations, which for a 1,3,5-trisubstituted benzene are typically found in the 660–700 cm⁻¹ range. openstax.orglibretexts.org

N'-amino-carboximidamide Group Vibrations:

N-H Stretching: The N-H stretching vibrations of the amino and imino groups will appear as broad bands in the region of 3200-3500 cm⁻¹.

C=N Stretching: The C=N stretching vibration of the imidamide group is expected to be a strong band in the region of 1600-1680 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibrations are anticipated in the 1550-1650 cm⁻¹ region.

Methyl Group Vibrations:

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The symmetric and asymmetric C-H bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Infrared (IR) Raman
N-H Stretch3200-3500 (broad)3200-3500 (weak)
Aromatic C-H Stretch3000-3100 (medium)3000-3100 (strong)
Aliphatic C-H Stretch2850-3000 (medium)2850-3000 (strong)
C=N Stretch1600-1680 (strong)1600-1680 (medium)
Aromatic C=C Stretch1450-1600 (strong)1450-1600 (strong)
N-H Bend1550-1650 (medium)1550-1650 (weak)
C-H Bend (Methyl)~1450, ~1375 (medium)~1450, ~1375 (medium)
Aromatic C-H Out-of-Plane Bend660-700 (strong)Weak

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the aromatic ring and the carboximidamide group.

π-π Transitions:* The conjugated π-system of the 3,5-dimethylphenyl ring and the carboximidamide group will give rise to intense π-π* transitions. Aromatic compounds typically show a strong absorption near 205 nm and a less intense, structured band in the 255-275 nm range. openstax.orglibretexts.org The substitution on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. A study on p-substituted benzamidines showed that the absorption maxima are influenced by the nature of the substituent. acs.orgacs.org

n-π Transitions:* The lone pairs of electrons on the nitrogen atoms of the N'-amino-carboximidamide group can undergo n-π* transitions. These transitions are typically of lower intensity and may be observed as a shoulder on the more intense π-π* absorption bands.

The exact positions and intensities of the absorption maxima will be influenced by the solvent polarity.

Interactive Data Table: Predicted Electronic Transitions

Transition λmax (nm) Molar Absorptivity (ε) Description
π-π~210-230HighPhenyl ring and conjugated system
π-π~260-280ModeratePhenyl ring (B-band)
n-π*>280LowNon-bonding electrons on Nitrogen

Reactivity and Fundamental Transformation Chemistry of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Protonation and Acid-Base Equilibria Studies

The presence of multiple nitrogen atoms with lone pairs of electrons confers basic properties to N'-amino-3,5-dimethylbenzene-1-carboximidamide. The molecule possesses three potential sites for protonation: the two nitrogen atoms of the carboximidamide group and the nitrogen of the N'-amino group. The relative basicity of these sites determines the outcome of acid-base reactions.

The carboximidamide moiety is generally more basic than the amino group. This is because the positive charge on the protonated amidinium ion can be delocalized over two nitrogen atoms, leading to a more stable conjugate acid. chemistrysteps.comchemistryguru.com.sg Between the two nitrogen atoms of the carboximidamide, the imino nitrogen (=N) is typically more basic than the amino nitrogen (-NH2) due to the hybridization of the nitrogen atom. libretexts.orglibretexts.org The N'-amino group, being a hydrazine (B178648) derivative, is also basic, but generally less so than the amidine functionality.

The acid-base equilibria can be represented as follows:

Protonation EquilibriaFigure 1: Potential protonation sites of this compound.

The precise pKa values for this compound are not extensively reported in the literature. However, they can be estimated based on related structures.

Functional GroupEstimated pKa of Conjugate AcidRationale
Carboximidamide (Amidinium ion)9.5 - 11.0Delocalization of positive charge enhances stability.
N'-Amino (Hydrazinium ion)7.0 - 8.0Less basic than amidines due to the electron-withdrawing effect of the adjacent nitrogen.

This interactive table provides estimated pKa values for the conjugate acids of the basic centers in this compound, based on data for analogous compounds.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. The carboximidamide group, particularly when protonated under acidic reaction conditions, is expected to be an electron-withdrawing and deactivating group.

The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of substitution reactions such as halogenation, nitration, and sulfonation. The two methyl groups are ortho, para-directing activators. The carboximidamide group is a meta-director. The combined influence of these groups will dictate the position of electrophilic attack.

The positions ortho to both methyl groups (C2 and C6) are sterically hindered. The position para to one methyl group and ortho to the other (C4) is the most likely site for electrophilic attack, as it is electronically activated by both methyl groups and is the least sterically hindered of the activated positions.

SubstituentPositionElectronic EffectDirecting Influence
-CH33, 5Electron-donating (Activating)Ortho, Para
-C(=NH)NHNH21Electron-withdrawing (Deactivating)Meta

This interactive table summarizes the directing effects of the substituents on the benzene ring of this compound in electrophilic aromatic substitution reactions.

For example, in a typical bromination reaction using Br2 and a Lewis acid catalyst like FeBr3, the bromine atom would be expected to substitute at the C4 position. masterorganicchemistry.comlibretexts.orgkhanacademy.orgstudymind.co.uk

Electrophilic Aromatic SubstitutionFigure 2: Predicted major product of electrophilic bromination.

Nucleophilic Reactivity of the Carboximidamide Moiety

The nitrogen atoms of the carboximidamide and the N'-amino group are nucleophilic due to the presence of lone pairs of electrons. libretexts.orglibretexts.org The terminal nitrogen of the N'-amino group is expected to be the most nucleophilic site, as its lone pair is less involved in resonance compared to the other nitrogen atoms.

This nucleophilicity allows the molecule to react with various electrophiles. For instance, it can undergo acylation, alkylation, and condensation reactions. A particularly important class of reactions for N-amino-substituted amidines is cyclization to form various heterocyclic systems. beilstein-journals.org For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a related heterocyclic ring system.

Nucleophilic ReactivityFigure 3: General scheme for the reaction of the N'-amino group with an electrophile.

The nucleophilicity of the nitrogen atoms can be ranked as follows, although this can be influenced by steric factors and reaction conditions:

Nitrogen AtomRelative NucleophilicityRationale
Terminal N'-AminoHighMost available lone pair.
Imino (=N)ModerateLone pair is relatively available.
Amino (-NH2 of amidine)LowLone pair is delocalized by resonance.

This interactive table provides a qualitative ranking of the nucleophilicity of the nitrogen atoms in this compound.

Reductive and Oxidative Transformations

The this compound molecule contains functional groups that are susceptible to both reduction and oxidation.

Reductive Transformations: The carboximidamide group can be reduced to an aminal or a diamine under strong reducing conditions. However, catalytic hydrogenation is a more common method for the reduction of related functional groups like carboxamides. researchgate.netnih.govnih.gov Using a suitable catalyst, such as a ruthenium complex, the C=N bond of the carboximidamide could potentially be hydrogenated. The N'-amino group contains an N-N single bond, which can be cleaved under certain reductive conditions, a process known as N-N bond hydrogenolysis.

Oxidative Transformations: The N'-amino group is susceptible to oxidation. Mild oxidizing agents can convert the primary amino group to a variety of products, including azo compounds or N-oxides. The enzymatic N-oxidation of benzamidines to amidoximes has been reported, suggesting a potential metabolic pathway for similar structures. nih.gov The benzene ring, being substituted with activating methyl groups, could also undergo oxidation under harsh conditions, potentially leading to the formation of carboxylic acids.

Reaction TypeReagents and ConditionsPotential Products
ReductionH2, Ru or Rh catalyst3,5-dimethylbenzylamine derivatives
OxidationMild oxidizing agents (e.g., H2O2)N-oxides, azo dimers
N-N CleavageReductive conditions (e.g., catalytic hydrogenation)3,5-dimethylbenzamidine

This interactive table outlines potential reductive and oxidative transformations of this compound.

Thermal and Photochemical Stability and Decomposition Pathways

Thermal Stability and Decomposition: The thermal stability of this compound is expected to be moderate. At elevated temperatures, decomposition is likely to occur. One probable decomposition pathway is the hydrolysis of the carboximidamide group to the corresponding amide (3,5-dimethylbenzamide) and hydrazine, especially in the presence of water. nih.gov Another potential pathway is the cleavage of the N-N bond in the N'-amino group, which is often the weakest bond in hydrazine derivatives. researchgate.net This could lead to the formation of 3,5-dimethylbenzamidine and ammonia.

Photochemical Stability and Decomposition: The photochemical behavior of this compound has not been specifically studied. However, related structures such as amides and hydrazides are known to undergo photochemical reactions. rsc.orgrsc.orglookchem.com Upon absorption of UV light, the molecule could undergo cleavage of the C-N bonds of the carboximidamide or the N-N bond of the N'-amino group via radical mechanisms. The aromatic ring itself can participate in photochemical reactions, although this typically requires specific chromophores and conditions. The primary photochemical processes would likely involve homolytic cleavage of the weakest bonds, leading to a variety of radical-derived products.

Theoretical and Computational Chemistry Studies of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of N'-amino-3,5-dimethylbenzene-1-carboximidamide. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

DFT methods, with functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results.

A typical output from these calculations for this compound would include optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity and kinetic stability.

Conformational Analysis and Tautomerism

The presence of rotatable bonds in this compound, particularly around the carboximidamide group, suggests the existence of multiple stable conformations. A conformational analysis would be performed by systematically rotating these bonds and calculating the potential energy at each step. This would identify the global minimum energy conformation and other low-energy conformers.

Furthermore, the carboximidamide group can exhibit tautomerism. Theoretical calculations are essential to determine the relative energies of the possible tautomers and the energy barriers for their interconversion. This information is critical for understanding the compound's behavior in different environments.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculated spectra, when compared with experimental data, can help in the structural characterization of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR spectra.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms. For this compound, this could involve studying its potential reactions, such as hydrolysis or reactions with biological macromolecules. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state theory can then be used to calculate reaction rates. The analysis of the transition state structure provides insights into the factors that control the reaction's feasibility and selectivity.

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational flexibility of this compound and its interactions with a solvent.

An MD simulation would reveal the accessible conformations of the molecule in solution and the timescales of transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulation would also provide information about the solvation structure around the molecule, including the arrangement of solvent molecules and the formation of hydrogen bonds.

Intermolecular Interaction Analysis (Hydrogen Bonding, π-Stacking)

The this compound molecule has several functional groups capable of forming intermolecular interactions. The amino and imidamide groups are potential hydrogen bond donors and acceptors. The dimethylbenzene ring can participate in π-stacking interactions with other aromatic systems.

Quantum chemical calculations on dimers or larger clusters of the molecule can be used to quantify the strength and geometry of these interactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the chemical bonds, including hydrogen bonds. Understanding these intermolecular interactions is crucial for predicting the crystal packing of the solid state and its binding affinity to other molecules. Studies on similar aromatic amidine systems have shown that hydrogen bonding and π-stacking play a significant role in their supramolecular assembly and biological activity.

Force Field Development and Validation for Carboximidamide Systems

The accuracy of molecular dynamics simulations depends heavily on the quality of the force field used to describe the potential energy of the system. A force field consists of a set of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Coordination Chemistry and Organometallic Applications of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Ligand Design Principles for Transition Metal Complexation

Information not available in published literature.

Synthesis and Characterization of Metal Complexes

Information not available in published literature.

Catalytic Applications in Organic Transformations (excluding biological catalysis)

Information not available in published literature.

Homogeneous Catalysis Research

Information not available in published literature.

Ligand Effects on Catalytic Activity and Selectivity

Information not available in published literature.

Role as a Precursor in Inorganic and Materials Synthesis (excluding biological materials)

Information not available in published literature.

Supramolecular Chemistry and Self Assembly Research Involving N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Investigation of Self-Assembly Motifs and Driving Forces (e.g., Hydrogen Bonding, π-π Interactions)

The self-assembly of molecules like BTAs is governed by a combination of non-covalent interactions. The primary driving force is the formation of a network of intermolecular hydrogen bonds. nih.gov In the case of BTAs, the three amide groups on the central benzene (B151609) ring participate in a threefold hydrogen-bonding motif, leading to the formation of stable, one-dimensional stacks. rsc.org This cooperative hydrogen bonding is a powerful directional force that dictates the primary structure of the assembly.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzene cores contribute to the stability of the assembled structures. These interactions, while weaker than hydrogen bonds, are cumulative and significant in densely packed columnar arrangements. Hydrophobic interactions also play a crucial role, particularly when the molecules are in aqueous or polar environments. nih.govacs.org By attaching hydrophobic side chains to the core, these interactions can be modulated to drive aggregation and shield the central hydrogen-bonding network from competing solvent molecules. acs.org For N'-amino-3,5-dimethylbenzene-1-carboximidamide, the carboximidamide and amino groups would be expected to be primary sites for hydrogen bonding, while the dimethylbenzene core would facilitate π-π and hydrophobic interactions.

Driving ForceDescriptionRelevance to BTA Systems
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The primary organizing force, forming threefold intermolecular bonds between amide groups, leading to one-dimensional stacking. nih.govrsc.org
π-π Interactions Attractive, non-covalent interactions between the electron clouds of aromatic rings.Stabilizes the columnar stacks formed by the central benzene cores of the BTA molecules. nih.gov
Hydrophobic Effects The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules.A key driver for assembly in water, where hydrophobic side chains shield the hydrogen-bonding core from the polar solvent. acs.orgacs.org
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall stability of the packed supramolecular structures. nih.gov

Crystal Engineering Principles and Solid-State Self-Organization

Crystal engineering involves the design and synthesis of solid-state structures based on an understanding of intermolecular interactions. The predictable and robust nature of the BTA hydrogen-bonding motif makes it an excellent building block, or "supramolecular synthon," for crystal engineering.

Single-crystal X-ray diffraction studies of BTA derivatives have provided detailed insights into their solid-state organization. These studies confirm the formation of columnar helical stacks stabilized by the threefold hydrogen bonds. tue.nl The precise packing of these columns is determined by the nature of the peripheral side chains. By modifying these side chains, it is possible to control the helicity (the direction of the twist in the stack) and the lateral packing of the columns within the crystal lattice. acs.org This control over solid-state architecture is crucial for developing materials with specific properties, such as nonlinear optics or conductivity.

Controlled Self-Assembly in Solution

The self-assembly of BTA derivatives in solution is a dynamic and controllable process, highly sensitive to environmental conditions. This responsiveness is a hallmark of supramolecular systems.

Solvent Effects: The choice of solvent is critical. In apolar solvents like dodecane (B42187) or cyclohexane, the hydrogen bonds are strong, leading to stable assemblies. rsc.orgacs.org In more polar solvents, the solvent molecules can compete for hydrogen bonding sites on the BTA, which can destabilize the assemblies. tue.nl

Temperature: BTA-based supramolecular polymers typically exhibit temperature-dependent behavior. Upon heating, the increased thermal energy can overcome the non-covalent interactions, leading to a cooperative depolymerization from the assembled state to molecularly dissolved monomers. acs.orgrsc.org This transition is often reversible upon cooling.

Concentration: Self-assembly is a concentration-dependent phenomenon. Below a certain critical aggregation concentration (CAC), the molecules exist as monomers. Above the CAC, they begin to assemble into larger structures. nih.gov

Molecular Design: The most powerful tool for controlling self-assembly is the rational design of the molecule itself. Introducing chiral centers can induce a preferred helical twist (helicity) in the supramolecular polymer. acs.org Attaching responsive moieties, such as pH-sensitive groups or photoswitches, allows the assembly and disassembly to be triggered by external stimuli. acs.org

These principles of controlled self-assembly in solution are fundamental to the development of "smart" materials and systems for applications in nanotechnology, biomaterials, and sensing. rsc.org

Synthesis and Investigation of Analogues and Derivatives of N Amino 3,5 Dimethylbenzene 1 Carboximidamide

Design and Synthesis of N'-Substituted and Aryl-Substituted Analogues

The synthesis of N'-amino-3,5-dimethylbenzene-1-carboximidamide and its analogues typically commences from the readily available starting material, 3,5-dimethylbenzonitrile. nih.govnist.govsigmaaldrich.com The nitrile group serves as a key precursor to the carboximidamide functionality.

One common approach to synthesizing N'-amino-carboximidamides involves the reaction of the corresponding imidate, formed from the nitrile, with hydrazine (B178648). Alternatively, the direct addition of nucleophiles to the nitrile can be facilitated. For the synthesis of N'-substituted analogues, a variety of primary and secondary amines can be employed in place of hydrazine, leading to a diverse range of compounds.

The introduction of aryl substituents on the 3,5-dimethylphenyl ring is a more complex endeavor, often requiring multi-step synthetic sequences. One strategy involves the use of substituted anilines as starting materials, which are then subjected to reactions to introduce the carboximidamide group. For instance, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This methodology could potentially be adapted for the synthesis of aryl-substituted analogues of this compound.

A general synthetic scheme for N'-substituted analogues can be envisioned as follows:

Step 1: Formation of an Imidate. 3,5-Dimethylbenzonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid catalyst (e.g., HCl) to form the corresponding ethyl imidate hydrochloride.

Step 2: Amination. The imidate is then treated with a substituted hydrazine or an amine to yield the desired N'-substituted-3,5-dimethylbenzene-1-carboximidamide.

For aryl-substituted analogues, a plausible, though more theoretical, route could involve:

Step 1: Synthesis of a Substituted Benzonitrile (B105546). This would require a synthetic route to introduce the desired aryl group onto the benzene (B151609) ring prior to the formation of the nitrile.

Step 2: Conversion to the Carboximidamide. The resulting substituted benzonitrile would then be converted to the N'-amino-carboximidamide as described above.

The following table provides a hypothetical overview of potential N'-substituted analogues and the corresponding amine starting materials.

N'-Substituent Amine Starting Material Resulting Analogue
MethylMethylamineN'-methyl-3,5-dimethylbenzene-1-carboximidamide
PhenylAnilineN'-phenyl-3,5-dimethylbenzene-1-carboximidamide
4-Chlorophenyl4-ChloroanilineN'-(4-chlorophenyl)-3,5-dimethylbenzene-1-carboximidamide
BenzylBenzylamineN'-benzyl-3,5-dimethylbenzene-1-carboximidamide

Structure-Reactivity and Structure-Property Relationship Studies in Analogue Series

The relationship between the chemical structure of this compound analogues and their reactivity and properties is a critical area of investigation. By systematically modifying the substituents on the N' position and the aryl ring, it is possible to tune the electronic and steric properties of the molecule, thereby influencing its chemical behavior.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the N'-substituent or the aryl ring can significantly impact the basicity of the carboximidamide group. For example, an electron-withdrawing group on an N'-aryl substituent would be expected to decrease the basicity of the amidine, which could in turn affect its reactivity in various chemical transformations.

Steric Effects: The size and conformation of the N'-substituent can influence the accessibility of the carboximidamide nitrogen atoms to reagents, potentially hindering or facilitating certain reactions.

A study on benzamide (B126) and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain revealed that the position of the substituent markedly influenced their inhibitory activity and selectivity against certain enzymes. nih.gov While not directly on carboximidamides, this highlights the importance of substituent placement in determining biological activity.

The table below outlines the expected impact of different substituent types on the properties of this compound analogues.

Substituent Type Position Expected Effect on Basicity Expected Effect on Reactivity
Electron-donatingN'-ArylIncreaseMay increase nucleophilicity
Electron-withdrawingN'-ArylDecreaseMay decrease nucleophilicity
Bulky AlkylN'Minimal electronic effectMay decrease reactivity due to steric hindrance
Electron-donatingAryl RingIncreaseMay increase nucleophilicity of the amidine
Electron-withdrawingAryl RingDecreaseMay decrease nucleophilicity of the amidine

Derivatization for Enhanced Synthetic Utility or Specific Chemical Properties

The derivatization of this compound can be undertaken to enhance its utility in further synthetic transformations or to impart specific chemical properties. The presence of the N'-amino group and the carboximidamide functionality offers several handles for chemical modification.

N'-Acylation: The terminal amino group can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to introduce a range of functional groups. This can be used to modulate the solubility, lipophilicity, and other physicochemical properties of the molecule.

Cyclization Reactions: The N'-amino-carboximidamide moiety is a precursor for the synthesis of various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives.

Metal Complexation: The carboximidamide group can act as a ligand for various metal ions, opening up possibilities for the development of novel coordination complexes with potential applications in catalysis or materials science.

A study on the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives demonstrates how a hydrazide, a related functional group, can be used as a precursor for further derivatization and the synthesis of new compounds. oatext.com

Library Synthesis Methodologies for Related Compounds

The synthesis of libraries of compounds related to this compound is a valuable strategy for the discovery of new molecules with desired properties. Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of such libraries. wikipedia.orgescholarship.orgijpsonline.com

Solid-Phase Synthesis: A solid-phase approach to the synthesis of benzamidine-derived sulfonamide libraries has been reported. nih.govnih.gov This methodology could be adapted for the synthesis of N'-substituted-3,5-dimethylbenzene-1-carboximidamide analogues. The general strategy would involve anchoring a suitable precursor, such as 3,5-dimethylbenzoic acid, to a solid support. Subsequent chemical transformations, including the formation of the carboximidamide and the introduction of various N'-substituents, would be carried out on the resin-bound substrate. Finally, the desired compounds would be cleaved from the solid support.

Combinatorial Liquid-Phase Synthesis: An expedient liquid-phase synthesis for the construction of diverse benzimidazole (B57391) libraries has been described. nih.gov This approach, which utilizes a soluble polymer support, could also be envisioned for the parallel synthesis of a library of this compound analogues.

The table below outlines a potential solid-phase synthesis approach for a library of N'-substituted analogues.

Step Reaction Reagents Purpose
1Resin Loading3,5-Dimethylbenzoic acid, coupling agent, solid supportAnchor the starting material to the solid phase
2Amide FormationActivation of carboxylic acid, followed by addition of ammoniaConvert the carboxylic acid to a primary amide
3DehydrationDehydrating agentConvert the amide to a nitrile
4Imidate FormationAlcohol, acid catalystConvert the nitrile to an imidate
5Amination (Split-Pool)A library of different aminesIntroduce diversity at the N' position
6CleavageCleavage cocktail (e.g., TFA)Release the final products from the solid support

Advanced Analytical Methodologies for Research and Characterization in Complex Matrices

Chromatographic Method Development for Purity Analysis and Isolation

Chromatographic techniques are fundamental for assessing the purity of N'-amino-3,5-dimethylbenzene-1-carboximidamide and for its isolation from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for such purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of aromatic amidines. tandfonline.com The basic nature of the amidine functional group necessitates specific mobile phase conditions to ensure sharp, symmetrical peaks. The analysis of this compound would typically utilize a C18 stationary phase. To manage the basicity and prevent peak tailing, the mobile phase is often acidified. A gradient elution with a mixture of an aqueous buffer (like phosphate (B84403) buffer at a controlled pH) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is common. tandfonline.comresearchgate.net The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase protonates the amidine group, improving its interaction with the stationary phase and leading to better chromatographic resolution. Detection is typically achieved using a UV detector, leveraging the aromatic ring's absorbance. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and potentially low volatility, which can lead to thermal degradation in the injector port. Therefore, derivatization is often required to convert the polar N-H groups into less polar, more volatile silyl (B83357) derivatives, for example. Following derivatization, a mid-polarity capillary column would be suitable for separation. While less direct than HPLC, GC can offer high resolution for separating closely related impurities.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and the structural elucidation of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique for analyzing compounds like this compound. nih.gov Due to the basic nature of the amidine group, electrospray ionization (ESI) in the positive ion mode is the most effective ionization method. The amidine is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. This allows for the confirmation of the compound's molecular weight with high accuracy. LC-MS is particularly powerful for impurity profiling, where it can detect and help identify synthesis-related impurities, such as unreacted starting materials or by-products, even at very low levels. wur.nlchromatographyonline.com Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly selective quantification of the target compound in complex matrices. nih.govnih.gov

Table 2: Potential Impurities of this compound and their Expected [M+H]⁺ Ions in LC-MS

Compound NamePotential OriginMolecular FormulaExpected [M+H]⁺ (m/z)
3,5-DimethylbenzonitrileStarting MaterialC₉H₉N132.08
3,5-Dimethylbenzoic acidHydrolysis ProductC₉H₁₀O₂151.07
N'-hydroxy-3,5-dimethylbenzene-1-carboximidamideRelated ImpurityC₉H₁₂N₂O165.10

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the main compound, GC-MS provides excellent separation and structural information. The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a unique "fingerprint" or mass spectrum. This fragmentation pattern is highly valuable for identifying unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation logic.

In-Situ Spectroscopic Monitoring of Reactions

Monitoring chemical reactions in real-time, or in-situ, provides critical insights into reaction kinetics, mechanisms, and endpoint determination, preventing the formation of unwanted by-products.

The synthesis of amidines can be challenging due to issues with intermediate stability. digitellinc.com In-situ spectroscopic monitoring can be a powerful tool to overcome these challenges. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose. For instance, if this compound is synthesized from 3,5-dimethylbenzonitrile, an FTIR probe immersed in the reaction vessel could track the disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) and the concurrent appearance of N-H and C=N stretching bands associated with the amidine product. This allows for precise control over reaction conditions and time. nih.gov

Advanced Titration Methods for Acid-Base Property Determination

The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization behavior of a molecule, which influences its solubility, absorption, and interaction with biological targets. dergipark.org.tr The carboximidamide group in this compound is basic, and its pKa value can be accurately determined using potentiometric titration. nih.gov

In this method, a solution of the compound is titrated with a standardized strong acid (e.g., hydrochloric acid). dergipark.org.tr A pH electrode monitors the change in pH as the titrant is added. The resulting titration curve—a plot of pH versus the volume of titrant added—shows an inflection point. The pH at the half-equivalence point of this titration corresponds to the pKa of the conjugate acid of the amidine. This experimental value is essential for drug development and formulation studies. nih.govwho.int For compounds with low water solubility, the titration can be performed in mixed organic-aqueous solvents, and the aqueous pKa can be extrapolated. nih.govnih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

The synthesis of N'-amino-3,5-dimethylbenzene-1-carboximidamide and its derivatives presents an opportunity to move beyond traditional synthetic routes towards more efficient, sustainable, and innovative methods. Future research should focus on the development of novel synthetic methodologies that offer improved yields, reduced environmental impact, and greater atomic economy. springerprofessional.deacs.org

One promising avenue is the application of green chemistry principles . This could involve the use of environmentally benign solvents, renewable starting materials, and catalytic reactions to minimize waste generation. acs.org Exploring enzymatic catalysis could also offer highly selective and efficient synthetic pathways. acs.org

Another area of exploration is the use of flow chemistry . Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic MethodologyPotential Advantages
Green ChemistryReduced environmental impact, use of renewable resources. acs.org
Flow ChemistryImproved reaction control, enhanced safety, scalability.
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified procedures. springerprofessional.de

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research should aim to elucidate the intricate details of its formation and reactivity.

Computational modeling , particularly using Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and intermediate structures. rsc.org These theoretical studies can help in predicting the feasibility of proposed reactions and in understanding the role of catalysts and reaction conditions.

Kinetic studies will also be instrumental in unraveling reaction mechanisms. By systematically varying reactant concentrations, temperature, and catalysts, researchers can determine rate laws and activation parameters, providing empirical evidence for proposed mechanistic steps.

The investigation of unconventional reaction media , such as ionic liquids or deep eutectic solvents, could reveal novel reactivity and selectivity, leading to a deeper understanding of solvent effects on the reaction mechanism.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

To gain a comprehensive understanding of the dynamic behavior of this compound, the application of advanced spectroscopic techniques is indispensable. europeanbusinessreview.comsolubilityofthings.com These methods can provide real-time information on molecular structure, conformation, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced techniques like 2D NMR (COSY, HMBC, HSQC), can be employed to unambiguously determine the connectivity and spatial arrangement of atoms within the molecule. longdom.org Variable-temperature NMR studies could also provide insights into conformational dynamics.

Time-resolved infrared (TRIR) and Raman spectroscopy can be utilized to monitor the vibrational modes of the molecule during a chemical reaction. europeanbusinessreview.com This would allow for the direct observation of transient intermediates and the elucidation of reaction kinetics on a molecular level.

Fluorescence spectroscopy could be employed if the molecule or its derivatives exhibit fluorescent properties. europeanbusinessreview.com This technique is highly sensitive and can be used to study molecular interactions and dynamics in various environments.

Spectroscopic TechniqueInformation Gained
Advanced NMRDetailed structural elucidation, conformational analysis. longdom.org
Time-Resolved IR/RamanReal-time monitoring of reactions, identification of intermediates. europeanbusinessreview.com
Fluorescence SpectroscopyStudy of molecular interactions and dynamics. europeanbusinessreview.com

Development of Predictive Computational Models for Reactivity and Assembly

The development of robust computational models can significantly accelerate the discovery and application of new materials based on this compound. nih.govrsc.org These models can predict the reactivity of the molecule and how it will self-assemble into larger structures.

Machine learning and artificial intelligence (AI) are emerging as powerful tools in chemistry. rsc.orgnih.govchemrxiv.org By training algorithms on existing chemical data, it may be possible to predict the outcome of reactions involving this compound with high accuracy, thus reducing the need for extensive experimental screening. rsc.orgnih.gov

Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of the molecule in different solvents and at various temperatures. This can provide insights into the formation of supramolecular structures, which could have interesting material properties.

Quantum mechanical calculations can be employed to predict various molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures. nih.gov This information is invaluable for designing new molecules with tailored properties.

Integration into Advanced Materials Science (excluding biomedical/biological)

The unique structural features of this compound, including its aromatic ring, dimethyl substitution, and carboximidamide group, make it a promising building block for the creation of advanced functional materials. researchgate.nethilarispublisher.comhilarispublisher.com

One potential application is in the development of conducting polymers . By incorporating this molecule into a polymer backbone, it may be possible to create materials with tunable electronic properties for use in organic electronics. hilarispublisher.com

The compound could also serve as a ligand for the synthesis of metal-organic frameworks (MOFs) . The resulting MOFs could exhibit interesting porosity, catalytic activity, or gas storage capabilities.

Furthermore, its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for the design of supramolecular polymers and gels . These materials could have applications in areas such as sensing and controlled release, outside of the biomedical field.

Interdisciplinary Research with Physical Chemistry and Materials Engineering

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach that bridges the gap between fundamental chemistry and applied materials science. ox.ac.ukliverpool.ac.ukroutledge.com

Collaboration with physical chemists will be essential for a deep understanding of the molecule's photophysical properties, thermodynamics, and kinetics. This knowledge is crucial for designing materials with specific functions.

Working with materials engineers will be key to translating the molecular properties of the compound into macroscopic materials with desired performance characteristics. rsc.org This includes developing processing techniques to fabricate devices and structures from these new materials.

Such interdisciplinary research will not only advance our understanding of this specific compound but also contribute to the broader fields of materials science and chemical engineering by providing new design principles and building blocks for the next generation of advanced materials.

Q & A

Q. What are the standard synthetic routes for N'-amino-3,5-dimethylbenzene-1-carboximidamide, and how can reaction progress be monitored?

The compound is synthesized via nucleophilic substitution or condensation reactions involving 3,5-dimethylbenzene derivatives and carboximidamide precursors. A typical protocol includes refluxing in anhydrous solvents (e.g., DMF or THF) with catalysts like triethylamine. Reaction progress is tracked using thin-layer chromatography (TLC) to monitor intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm final product purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography for bond-length and angle analysis.
  • FT-IR spectroscopy to identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Comparative studies with PubChem data (e.g., similar carboximidamide derivatives) ensure accuracy .

Q. What stability considerations are critical for storing and handling this compound?

The compound is hygroscopic and sensitive to light. Storage recommendations:

  • Temperature : –20°C in airtight, amber vials.
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability under varying pH (e.g., 4–9) should be tested via HPLC to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions. Mitigation strategies:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across cell lines.
  • Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis).
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazole-carboximidamide derivatives) to identify structure-activity trends .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinase enzymes. Experimental validation involves:

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH). Studies on related compounds suggest competitive inhibition at ATP-binding pockets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR strategies include:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3,5-dimethyl positions to enhance binding.
  • Scaffold hybridization : Fuse with pyrazole or indole moieties (e.g., as in derivatives) to improve pharmacokinetics.
  • In vitro assays : Test modified analogs against resistant bacterial strains or cancer cell lines to prioritize lead candidates .

Q. What advanced analytical methods are used to quantify trace impurities in synthesized batches?

Impurity profiling employs:

  • UHPLC-MS/MS for detecting sub-ppm-level contaminants.
  • NMR relaxation experiments (e.g., T₁/T₂ measurements) to identify residual solvents.
  • Elemental analysis to verify stoichiometric purity of C, H, N .

Methodological Considerations

  • Data Interpretation : Cross-validate spectral and crystallographic data with PubChem entries for analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) .
  • Experimental Reproducibility : Document solvent purity, reaction atmosphere (e.g., nitrogen vs. air), and catalyst batches to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-amino-3,5-dimethylbenzene-1-carboximidamide
Reactant of Route 2
N'-amino-3,5-dimethylbenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.